molecular formula C13H11NO5 B14154588 3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid CAS No. 712286-86-7

3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid

Cat. No.: B14154588
CAS No.: 712286-86-7
M. Wt: 261.23 g/mol
InChI Key: AELXGKVCPZWFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid is unique due to the combination of the furan ring and the methoxybenzoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler furan or benzoic acid derivatives .

Properties

CAS No.

712286-86-7

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

3-(furan-2-carbonylamino)-4-methoxybenzoic acid

InChI

InChI=1S/C13H11NO5/c1-18-10-5-4-8(13(16)17)7-9(10)14-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

AELXGKVCPZWFPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.